molecular formula C11H13BrFN B1398176 N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine CAS No. 1251280-42-8

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B1398176
CAS No.: 1251280-42-8
M. Wt: 258.13 g/mol
InChI Key: QNTNJDNLRBAWCK-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring substituted with a bromo-fluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the aromatic ring.

    Formation of Cyclopropane Ring: The substituted phenyl derivative is then subjected to cyclopropanation reactions to form the cyclopropane ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by cyclopropanation and amine introduction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo and fluoro groups to other functional groups.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropane ring provides structural rigidity, which can influence its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
  • 2-bromo-4-fluorophenylacetic acid
  • 2-bromo-4-fluorophenylmethanol

Uniqueness

This compound is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring and the presence of a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-14(10-4-5-10)7-8-2-3-9(13)6-11(8)12/h2-3,6,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTNJDNLRBAWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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